6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, also known as BDPO, is a heterocyclic compound composed of a six-membered nitrogen-containing ring and a four-membered ring. It is a highly versatile compound with a wide range of applications in both organic synthesis and medicinal chemistry. BDPO has been used as a starting material for the synthesis of various bioactive molecules, including antibiotics, anti-inflammatory agents, and anticancer agents. In addition, BDPO has been used as a reagent in the synthesis of other heterocyclic compounds and in the preparation of various other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives are synthesized through various chemical reactions aimed at exploring its potential in medicinal chemistry and drug development. The benzo[1,4]-oxazine ring system, which is closely related, is recognized for its significance in pharmaceutical compound development. However, pyridine derivatives, such as this compound, are less frequently mentioned, indicating a novel area of exploration. The synthetic methodologies often involve cyclization of haloacetyl halides or alkyl halopropionates with amino-substituted pyridines or direct electrophilic substitution, aiming at the creation of structurally diverse bioactive molecules. The research elaborates on the practical synthesis approaches for creating this compound and its isomers, highlighting its role as a versatile chemical scaffold for further pharmaceutical development (Gim et al., 2007).
Potential Bioactive Compound Scaffold
The unique structure of this compound makes it a candidate for the development of new pharmaceuticals. The presence of both the pyridine and oxazine rings offers a variety of chemical functionalities that can be exploited to synthesize compounds with potential biological activities. For example, derivatives of this compound have been synthesized from 3-hydroxy-2-aminopyridine and further modified to explore their biological activities. This reflects the compound's capacity to serve as a foundational structure for the design of novel drugs with tailored properties for specific therapeutic targets (Arrault et al., 2002).
Advancements in Heterocyclic Chemistry
The exploration of this compound is part of a broader interest in heterocyclic chemistry, where novel synthetic methods are being developed to access previously unconquered chemical spaces. Researchers are constantly seeking new ways to synthesize and functionalize heterocyclic compounds due to their profound importance in medicinal chemistry. The compound contributes to this field by offering new possibilities for the creation of complex molecules that could lead to breakthroughs in pharmaceutical sciences (Thorimbert et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGDCHNSXQUISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609958 | |
Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959992-62-2 | |
Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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